molecular formula C9H11FO B13426929 (S)-1-(2-Fluorophenyl)propan-2-ol

(S)-1-(2-Fluorophenyl)propan-2-ol

Cat. No.: B13426929
M. Wt: 154.18 g/mol
InChI Key: ADCVMZFALAHVRG-ZETCQYMHSA-N
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Description

(S)-1-(2-Fluorophenyl)propan-2-ol is a chiral alcohol compound characterized by the presence of a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluorophenyl)propan-2-ol typically involves the reduction of the corresponding ketone, (S)-1-(2-Fluorophenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: The major products include (S)-1-(2-Fluorophenyl)propan-2-one and (S)-1-(2-Fluorophenyl)propanoic acid.

    Reduction: The major product is (S)-1-(2-Fluorophenyl)propane.

    Substitution: The major products depend on the substituent introduced, such as (S)-1-(2-Methoxyphenyl)propan-2-ol.

Scientific Research Applications

(S)-1-(2-Fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Chlorophenyl)propan-2-ol
  • (S)-1-(2-Bromophenyl)propan-2-ol
  • (S)-1-(2-Methylphenyl)propan-2-ol

Uniqueness

(S)-1-(2-Fluorophenyl)propan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(2S)-1-(2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m0/s1

InChI Key

ADCVMZFALAHVRG-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1F)O

Canonical SMILES

CC(CC1=CC=CC=C1F)O

Origin of Product

United States

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